molecular formula C20H24N2O3S B2677249 4-tert-butyl-N-[3-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]benzamide CAS No. 1005305-06-5

4-tert-butyl-N-[3-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]benzamide

Cat. No.: B2677249
CAS No.: 1005305-06-5
M. Wt: 372.48
InChI Key: KHPRMXNAHFDALW-UHFFFAOYSA-N
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Description

4-tert-butyl-N-[3-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]benzamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzamide core substituted with a tert-butyl group and a thiazolidinyl moiety, which imparts distinct chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-tert-butyl-N-[3-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Thiazolidinone Ring: The thiazolidinone ring can be synthesized by reacting a suitable amine with a thioamide under acidic conditions.

    Coupling with Benzoyl Chloride: The thiazolidinone intermediate is then coupled with 4-tert-butylbenzoyl chloride in the presence of a base such as triethylamine to form the desired benzamide compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, precise control of reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-tert-butyl-N-[3-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The thiazolidinone ring can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction of the thiazolidinone ring can yield thiazolidines.

    Substitution: The benzamide moiety can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions often require reagents like nitric acid for nitration or bromine for bromination, usually in the presence of a catalyst like iron(III) chloride.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiazolidines.

    Substitution: Nitro or halogenated derivatives of the benzamide.

Scientific Research Applications

4-tert-butyl-N-[3-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]benzamide has been explored for various scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 4-tert-butyl-N-[3-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]benzamide depends on its specific application. In biological systems, it may act by:

    Inhibiting Enzymes: Binding to the active site of enzymes and preventing substrate access.

    Modulating Pathways: Interacting with specific molecular targets to modulate signaling pathways involved in inflammation or cell proliferation.

Comparison with Similar Compounds

4-tert-butyl-N-[3-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]benzamide can be compared with other benzamide derivatives and thiazolidinone-containing compounds:

    Similar Compounds: 4-tert-butyl-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-ethylbenzene-1-sulfonamide, tert-butyl 4-[(1,1-dioxo-1lambda6-thiolan-3-yl)amino]piperidine-1-carboxylate.

    Uniqueness: The presence of both the tert-butyl group and the thiazolidinone ring in the same molecule imparts unique chemical properties, such as increased lipophilicity and potential for diverse biological activities.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

4-tert-butyl-N-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O3S/c1-20(2,3)16-10-8-15(9-11-16)19(23)21-17-6-4-7-18(14-17)22-12-5-13-26(22,24)25/h4,6-11,14H,5,12-13H2,1-3H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHPRMXNAHFDALW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)N3CCCS3(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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